2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve mild temperatures and can be carried out in various solvents like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability. These reactors allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Deprotection: TFA or HCl in methanol.
Coupling: DIC, HOBt, and other peptide coupling reagents.
Major Products
Substitution: Products with substituted nucleophiles on the benzene ring.
Deprotection: The free amino compound.
Coupling: Peptides or other coupled products.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules, particularly peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-3,5-difluorobenzoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which can influence its reactivity and stability. The Boc group provides a versatile protecting strategy, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C12H13F2NO4 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
3,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
FURYVRQFIAXZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)C(=O)O |
Origin of Product |
United States |
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